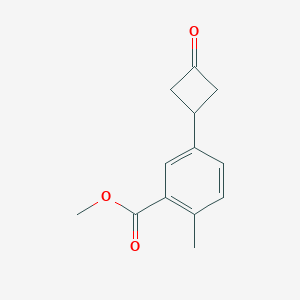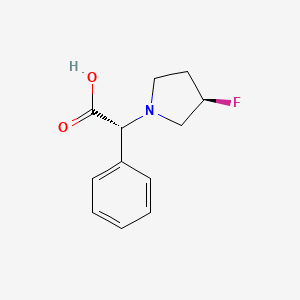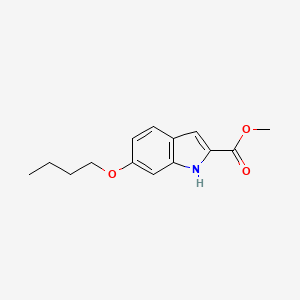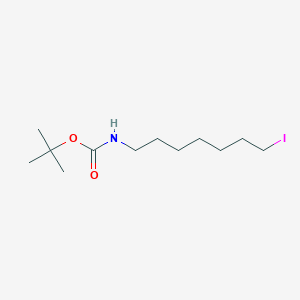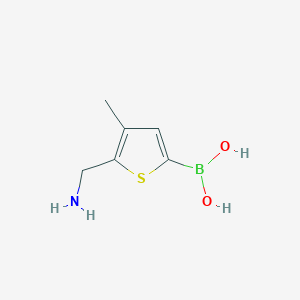![molecular formula C15H19NO4 B15233746 Methyl 1-{[(benzyloxy)carbonyl]amino}cyclopentane-1-carboxylate](/img/structure/B15233746.png)
Methyl 1-{[(benzyloxy)carbonyl]amino}cyclopentane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-{[(benzyloxy)carbonyl]amino}cyclopentane-1-carboxylate is an organic compound with the molecular formula C15H19NO4. It is a derivative of cyclopentane, featuring a benzyloxycarbonyl (Cbz) protected amino group. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-{[(benzyloxy)carbonyl]amino}cyclopentane-1-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with cyclopentanone.
Amination: Cyclopentanone undergoes amination to introduce the amino group.
Protection: The amino group is then protected using benzyloxycarbonyl chloride (Cbz-Cl) to form the benzyloxycarbonyl-protected amine.
Esterification: Finally, the carboxylic acid group is esterified using methanol and an acid catalyst to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Amination: Large quantities of cyclopentanone are aminated using ammonia or an amine source.
Protection and Purification: The resulting amine is protected with benzyloxycarbonyl chloride, followed by purification steps to remove impurities.
Esterification: The purified intermediate is esterified in large reactors, and the final product is isolated through crystallization or distillation.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 1-{[(benzyloxy)carbonyl]amino}cyclopentane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 1-{[(benzyloxy)carbonyl]amino}cyclopentane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential as a prodrug or a building block in drug design.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of Methyl 1-{[(benzyloxy)carbonyl]amino}cyclopentane-1-carboxylate involves its interaction with biological targets. The benzyloxycarbonyl group can be cleaved enzymatically, releasing the active amine. This amine can then interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 1-{[(benzyloxy)carbonyl]amino}methylcyclopentane-1-carboxylate: Similar structure but with a methyl group on the cyclopentane ring.
Methyl 1-{[(benzyloxy)carbonyl]amino}cyclohexane-1-carboxylate: Similar structure but with a cyclohexane ring instead of cyclopentane.
Uniqueness
Methyl 1-{[(benzyloxy)carbonyl]amino}cyclopentane-1-carboxylate is unique due to its specific ring size and the presence of both ester and benzyloxycarbonyl-protected amine functionalities. This combination makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry.
Propriétés
Formule moléculaire |
C15H19NO4 |
|---|---|
Poids moléculaire |
277.31 g/mol |
Nom IUPAC |
methyl 1-(phenylmethoxycarbonylamino)cyclopentane-1-carboxylate |
InChI |
InChI=1S/C15H19NO4/c1-19-13(17)15(9-5-6-10-15)16-14(18)20-11-12-7-3-2-4-8-12/h2-4,7-8H,5-6,9-11H2,1H3,(H,16,18) |
Clé InChI |
NWOQEBJVJFVNAA-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1(CCCC1)NC(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(Trifluoromethyl)phenyl]pentan-2-one](/img/structure/B15233679.png)
![(3aS,6aS)-octahydropyrrolo[3,4-b]pyrrol-2-one](/img/structure/B15233681.png)
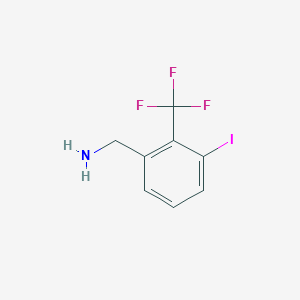
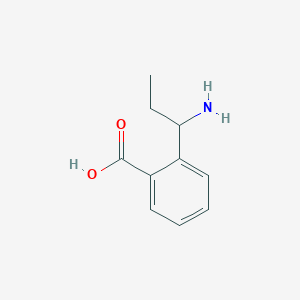
![1,6-Dimethyl-3-(4-styrylphenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B15233693.png)

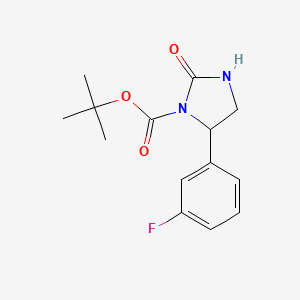
![4,7-Dichlorobenzo[d]thiazole-2-carbonitrile](/img/structure/B15233699.png)
![6-(Propan-2-yloxy)-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B15233701.png)
